![molecular formula C20H20N6O B2443128 {3-[3-(1-苄基-5-甲基-1H-1,2,3-三唑-4-基)-1,2,4-恶二唑-5-基]苯基}二甲胺 CAS No. 1251607-87-0](/img/structure/B2443128.png)

{3-[3-(1-苄基-5-甲基-1H-1,2,3-三唑-4-基)-1,2,4-恶二唑-5-基]苯基}二甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

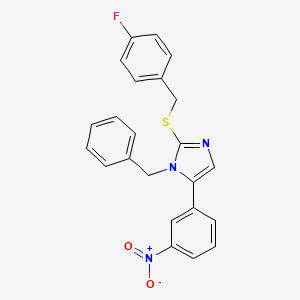

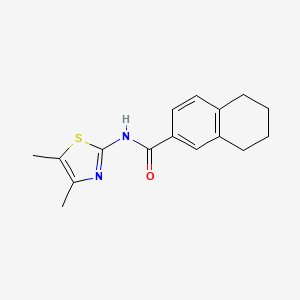

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a 1,2,3-triazole ring, a 1,2,4-oxadiazole ring, and a dimethylamine group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings . These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing 1,2,3-triazole rings are known to participate in a variety of chemical reactions . These can include reactions with electrophiles and nucleophiles, as well as various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the heterocyclic rings and the benzyl group . For example, the compound could have a relatively high boiling point and melting point due to the presence of these rigid structures .科学研究应用

- Anticonvulsant Properties : Certain 1,2,3-triazole derivatives exhibit anticonvulsant activity. Researchers have explored their potential as antiepileptic agents .

- Antibacterial and Antifungal Activity : Triazoles have been investigated for their antimicrobial properties. They can act as inhibitors of enzymes involved in cell wall synthesis, making them relevant for antibacterial and antifungal drug development .

Supramolecular Chemistry and Materials Science

1,2,3-triazoles play a crucial role in supramolecular chemistry and materials science. Their unique properties make them valuable in these fields:

- Click Chemistry : The compound’s triazole moiety is often synthesized using click chemistry, a powerful method for linking molecular components. Click reactions are widely used in materials science to create functional materials, such as polymers and dendrimers .

- Fluorescent Imaging : Triazole-based fluorescent probes have been developed for bioimaging applications. These probes can selectively target specific cellular components or biomolecules, aiding in disease diagnosis and drug delivery .

Organic Synthesis and Chemical Biology

1,2,3-triazoles serve as versatile building blocks in organic synthesis and chemical biology:

- Bioconjugation : Researchers use triazoles for bioconjugation, linking biomolecules (e.g., proteins, peptides, or nucleic acids) to other entities. This technique is essential for drug delivery, diagnostics, and targeted therapy .

- Enzyme Inhibition : The compound’s structure suggests potential interactions with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., kinases or proteases) could be valuable for drug development .

Other Applications

Beyond the mentioned fields, consider exploring these additional applications:

- Photophysics and Optoelectronics : Triazole-containing compounds can exhibit interesting photophysical properties. Researchers have used them in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

- Metal Coordination Chemistry : Triazoles can coordinate with metal ions, leading to metal-organic frameworks (MOFs) or other coordination complexes. These materials find applications in catalysis, gas storage, and sensing .

未来方向

The synthesis and study of novel organic compounds like this one is a vibrant area of research in chemistry . Future work could involve synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activity, as well as its physical and chemical properties .

作用机制

Target of Action

It is known that triazole derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The compound contains a triazole moiety, which is known to actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Triazole derivatives are known to be involved in a variety of biochemical processes due to their ability to bind to different enzymes and receptors .

Pharmacokinetics

It is soluble in dmso and dmf , which suggests it may have good bioavailability

Result of Action

Given the known activity of triazole derivatives, it is likely that this compound could have a range of potential effects depending on the specific target it interacts with .

属性

IUPAC Name |

3-[3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O/c1-14-18(22-24-26(14)13-15-8-5-4-6-9-15)19-21-20(27-23-19)16-10-7-11-17(12-16)25(2)3/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMJAXKCYTWJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)

![methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2443052.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)

![N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2443066.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)